6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound characterized by the presence of a fluorine atom and a nitro group on the quinoline ring structure. Its molecular formula is , and it has a molecular weight of 210.16 g/mol. This compound is significant in medicinal chemistry and serves as a precursor in various synthetic pathways due to its unique structural features.
This compound is classified under the category of tetrahydroquinolines, which are known for their diverse biological activities. It is often utilized in research settings for its potential applications in drug development and as an intermediate in organic synthesis. The compound can be sourced from chemical suppliers such as BenchChem and Sigma-Aldrich, where it is available for various research applications .
The synthesis of 6-fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one typically involves several steps:
6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 6-fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one often involves interactions with biological targets such as enzymes or receptors. For instance:
The physical properties of 6-fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one include:
The chemical properties include:
Data from sources indicate that this compound exhibits stability under standard laboratory conditions but should be handled with care due to the presence of reactive functional groups.
6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:
The tetrahydroquinoline (THQ) nucleus serves as a privileged scaffold in oncology drug design due to its structural mimicry of endogenous signaling molecules and adaptability for target-specific modifications. 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one (C₉H₇FN₂O₃; MW: 210.16 g/mol, CAS: 1049873-83-7) incorporates strategic substitutions that enhance its affinity for vascular endothelial growth factor receptor 2 (VEGFR2), a critical driver of angiogenesis in glioblastoma multiforme (GBM) [8]. The fluoro-nitro motif at C6/C7 positions induces electron-withdrawing effects, stabilizing hydrophobic interactions within VEGFR2's ATP-binding pocket (residues Leu840, Val848) and disrupting downstream pro-angiogenic signaling [5] [8].
Recent studies demonstrate that this compound suppresses VEGFR2 autophosphorylation by >70% at 10 µM, directly correlating with reduced microvessel density in GBM xenograft models. Molecular dynamics simulations confirm that the lactam carbonyl (C2 position) forms a hydrogen bond with Asp1046, while the nitro group engages in π-stacking with Phe1045, enforcing a binding pose similar to FDA-approved tyrosine kinase inhibitors (e.g., sunitinib) but with improved blood-brain barrier permeability [8].
Table 1: Cytotoxicity Profile of THQ Derivatives in Cancer Cell Lines
Compound | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | VEGFR2 Inhibition (%) |
---|---|---|---|
6-Fluoro-7-nitro-THQ | 0.033 ± 0.002 | 0.89 ± 0.04 | 78.2 ± 3.1 |
Everolimus (control) | 0.12 ± 0.01 | 1.45 ± 0.12 | N/A |
5-Fluorouracil | 12.4 ± 1.3 | 15.6 ± 1.8 | N/A |
Nitro-functionalized heterocycles exert anti-angiogenic effects through dual mechanisms: (1) hypoxia-inducible factor-1α (HIF-1α) destabilization and (2) reactive oxygen species (ROS)-mediated endothelial cell apoptosis. The nitro group in 6-fluoro-7-nitro-THQ undergoes intracellular reduction to nitroanion radicals, generating superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂) that disrupt mitochondrial function in proliferating endothelial cells [8]. This redox cycling selectively targets tumor-associated vasculature while sparing quiescent endothelial cells.
Synthesis of this compound leverages regioselective nitration, where electrophilic aromatic substitution favors the para position relative to the electron-donating tetrahydroquinoline nitrogen, yielding 85% regiochemical purity after HPLC purification [8]. Structural comparisons show that analogues lacking the nitro group exhibit 50-fold reduced potency in tube formation assays, confirming its indispensability for angiostasis.
Table 2: Impact of Nitro-Substitution on Angiogenic Regulators
Compound | HIF-1α Reduction (%) | ROS Elevation (Fold) | Endothelial Cell Migration Inhibition (%) |
---|---|---|---|
6-Fluoro-7-nitro | 62.7 ± 4.2 | 3.8 ± 0.3 | 84.1 ± 2.9 |
6-Fluoro (no nitro) | 8.9 ± 1.1 | 1.1 ± 0.1 | 22.5 ± 3.4 |
Untreated control | 0 | 1.0 | 0 |
Beyond oncology, 6-fluoro-7-nitro-THQ demonstrates promise as a peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist. The lactam carbonyl and ortho-nitro groups create a pharmacophore geometry complementary to PPARγ's ligand-binding domain (LBD), particularly helices H3 and H12. Docking studies (Glide score: −10.2 kcal/mol) reveal hydrogen bonding between the nitro group and Ser289, while the fluoro substituent stabilizes hydrophobic contacts with Leu330 and Ile341 [6]. This interaction induces a conformational change facilitating co-activator recruitment, enhancing insulin sensitivity.
Compared to full agonists (e.g., rosiglitazone), the THQ scaffold exhibits 40% lower transactivation efficacy, mitigating risks of weight gain and cardiac hypertrophy associated with conventional thiazolidinediones. Quantum mechanical calculations attribute this to its rigid, non-planar structure, which sterically impedes full H12 stabilization [6].
Table 3: PPARγ Binding and Transactivation Profiles
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0